molecular formula C11H11Cl2NO4S B13729219 ((2,6-Dichlorophenyl)sulfonyl)proline

((2,6-Dichlorophenyl)sulfonyl)proline

Cat. No.: B13729219
M. Wt: 324.2 g/mol
InChI Key: PHPLNUKANPATDN-UHFFFAOYSA-N
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Description

((2,6-Dichlorophenyl)sulfonyl)proline is a chemical compound that features a proline ring substituted with a sulfonyl group attached to a 2,6-dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,6-Dichlorophenyl)sulfonyl)proline typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with proline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

((2,6-Dichlorophenyl)sulfonyl)proline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides or other reduced derivatives .

Scientific Research Applications

Chemistry

In chemistry, ((2,6-Dichlorophenyl)sulfonyl)proline is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of sulfonyl and proline groups on biological systems. It may serve as a model compound for investigating enzyme interactions and protein modifications .

Medicine

Its structure may be modified to enhance its biological activity and selectivity towards specific targets .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2,6-Dichlorophenyl)sulfonyl)proline is unique due to the presence of the proline ring, which imparts distinct stereochemical and conformational properties. This uniqueness can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H11Cl2NO4S

Molecular Weight

324.2 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11Cl2NO4S/c12-7-3-1-4-8(13)10(7)19(17,18)14-6-2-5-9(14)11(15)16/h1,3-4,9H,2,5-6H2,(H,15,16)

InChI Key

PHPLNUKANPATDN-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(=O)O

Origin of Product

United States

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